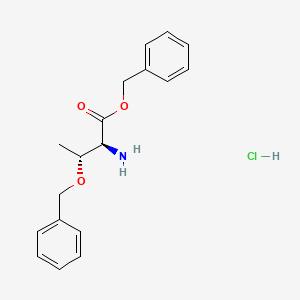
2,6-Dimethyl-2',4'-difluorobiphenyl-4-carboxaldehyde
Übersicht
Beschreibung
2,6-Dimethyl-2’,4’-difluorobiphenyl-4-carboxaldehyde is an organic compound with the molecular formula C15H12F2O and a molecular weight of 246.25 g/mol. This compound is characterized by the presence of two methyl groups and two fluorine atoms on a biphenyl structure, with an aldehyde functional group at the para position of one of the phenyl rings . It is commonly used in various chemical synthesis processes and has applications in multiple scientific fields.
Vorbereitungsmethoden
The synthesis of 2,6-Dimethyl-2’,4’-difluorobiphenyl-4-carboxaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylbiphenyl and 2,4-difluorobenzaldehyde.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product. Common solvents include dichloromethane and toluene, while catalysts such as palladium on carbon (Pd/C) are frequently used.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and large-scale purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,6-Dimethyl-2’,4’-difluorobiphenyl-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the biphenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-2’,4’-difluorobiphenyl-4-carboxaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is employed in the production of specialty chemicals and advanced materials for various industrial applications.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-2’,4’-difluorobiphenyl-4-carboxaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethyl-2’,4’-difluorobiphenyl-4-carboxaldehyde can be compared with other similar compounds, such as:
2,6-Dimethylbiphenyl-4-carboxaldehyde: Lacks the fluorine atoms, which may result in different reactivity and stability.
2,4-Difluorobiphenyl-4-carboxaldehyde: Lacks the methyl groups, which can affect the compound’s steric properties and reactivity.
2,6-Dimethyl-2’,4’-difluorobiphenyl-4-carboxylic acid: The carboxylic acid derivative of the compound, which has different chemical properties and applications.
Eigenschaften
IUPAC Name |
4-(2,4-difluorophenyl)-3,5-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O/c1-9-5-11(8-18)6-10(2)15(9)13-4-3-12(16)7-14(13)17/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQMAFXGZUNPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=C(C=C(C=C2)F)F)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate](/img/structure/B1431375.png)

![2-[(1S,2S)-2-tert-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1431379.png)








![3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride](/img/structure/B1431392.png)
